Superior Synthetic Yield and Crude Purity vs. N-Cbz-N,N-bis(2-chloroethyl)amine
In side-by-side preparative syntheses starting from the identical precursor bis(2-chloroethyl)amine hydrochloride, Boc protection using Boc₂O/Et₃N in CH₂Cl₂ delivers the target carbamate in 98–100% isolated yield . In contrast, Cbz protection using benzyl chloroformate under comparable conditions proceeds in 95.5% yield but achieves only ~80% purity, necessitating additional chromatographic purification before use in subsequent steps . The 2.5–4.5 percentage-point yield advantage, combined with substantially higher crude purity (≥98% vs. ~80%), translates into reduced purification burden, higher throughput, and lower solvent consumption in process-scale campaigns involving this nitrogen mustard building block.
| Evidence Dimension | Isolated yield and crude purity of protecting-group installation |
|---|---|
| Target Compound Data | 98–100% isolated yield; crude purity ≥98% (N-Boc derivative, CAS 118753-70-1) |
| Comparator Or Baseline | 95.5% isolated yield; crude purity ~80% (N-Cbz derivative, CAS 72791-76-5) |
| Quantified Difference | 2.5–4.5% higher yield; ≥18 percentage-point higher crude purity |
| Conditions | Bis(2-chloroethyl)amine hydrochloride in CH₂Cl₂, Et₃N, 0 °C to r.t., 1–24 h . |
Why This Matters
Higher crude purity eliminates column chromatography in multi-kilogram campaigns, directly reducing procurement cost per usable mole of protected nitrogen mustard intermediate.
- [1] ChemicalBook.cn. N-Cbz-N,N-bis(2-chloroethyl)amine synthesis – 95.5% yield, 80% purity. Available at: https://www.chemicalbook.cn/synthesis/n-cbz-n-n-bis-2-chloroethyl-amine.htm (accessed 2026-04-24). View Source
